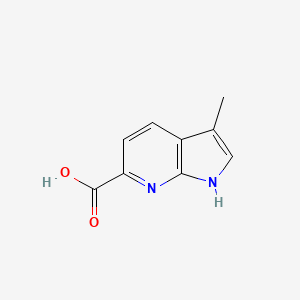

3-Methyl-7-azaindole-6-carboxylic acid

Descripción

3-Methyl-7-azaindole-6-carboxylic acid is a bicyclic heterocyclic compound featuring a pyrrolopyridine core (7-azaindole) substituted with a methyl group at position 3 and a carboxylic acid moiety at position 5. The 7-azaindole scaffold is a bioisostere of indole, where one carbon atom is replaced by nitrogen, enhancing polarity and hydrogen-bonding capabilities .

Propiedades

IUPAC Name |

3-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-4-10-8-6(5)2-3-7(11-8)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKGSDOEYYOGJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-azaindole-6-carboxylic acid typically involves the construction of the indole ring followed by functionalization at specific positions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted aniline with a suitable carbonyl compound can lead to the formation of the indole core, which is then methylated and carboxylated to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of robust catalysts can be employed to optimize the production process. The choice of solvents, temperature, and pressure conditions are crucial to achieving efficient synthesis on an industrial scale .

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-7-azaindole-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Common in indole chemistry, substitution reactions can introduce a variety of substituents at different positions on the indole ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce halogens or alkyl groups .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

The compound serves as a crucial building block in the synthesis of various bioactive molecules. Its derivatives have been explored for their potential as enzyme inhibitors, particularly targeting kinases involved in cell signaling pathways. For instance, 3-Methyl-7-azaindole derivatives have shown promise as p38 MAP kinase inhibitors, which are relevant in cancer therapy .

2. Biological Research

3-Methyl-7-azaindole-6-carboxylic acid is utilized in studying the interactions between small molecules and biological targets. It has been reported to effectively disrupt carboxylic acid dimers through strong hydrogen bonding interactions, simplifying vibrational circular dichroism (VCD) spectroscopy analyses. This property allows researchers to study complex molecular interactions more efficiently .

3. Industrial Applications

In the agrochemical sector, this compound is employed in the synthesis of herbicides and fungicides. Its ability to modify biological pathways makes it valuable for developing crop protection agents that enhance agricultural productivity while minimizing environmental impact .

Case Studies

Several case studies illustrate the utility of 3-Methyl-7-azaindole derivatives:

- Cancer Research: Studies have demonstrated that specific derivatives exhibit selective inhibition of cancer cell proliferation through targeted enzyme inhibition.

- Agricultural Innovation: Research into the synthesis of agrochemicals has shown that modifications to the azaindole structure can lead to improved efficacy against pests and diseases.

These case studies underscore the versatility and significance of this compound in advancing both scientific knowledge and practical applications across various fields.

Mecanismo De Acción

The mechanism of action of 3-Methyl-7-azaindole-6-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or interference with cellular signaling pathways .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Positional Isomers: Carboxylic Acid Substitution

3-Methyl-7-azaindole-5-carboxylic Acid

- Structure : Carboxylic acid at position 5 instead of 6.

- Impact : Position 5 substitution may alter hydrogen-bonding interactions with target proteins. For example, in kinase inhibitors, position 6 carboxylates often bind to catalytic lysine residues, whereas position 5 analogs may exhibit reduced affinity .

4-Methoxy-7-azaindole-3-carboxylic Acid

- Structure : Methoxy group at position 4 and carboxylic acid at position 3.

- This modification could enhance solubility but reduce membrane permeability .

Heterocyclic Core Modifications

7-Chloro-3-methylindole-2-carboxylic Acid

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

- Structure : Pyrimidine core with chlorine and methyl substitutions.

- Impact : Pyrimidines are more electron-deficient than azaindoles, making them better suited for interactions with electron-rich enzymatic pockets. The absence of a fused ring system reduces planarity, affecting stacking interactions in DNA/RNA binding .

Functional Group Variations

Methyl 3-Methyl-7-azaindole-6-carboxylate

Comparative Data Table

| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|---|

| 3-Methyl-7-azaindole-6-carboxylic acid | 7-Azaindole | 3-CH₃, 6-COOH | 189.17 | Kinase inhibition, antiviral leads |

| 3-Methyl-7-azaindole-5-carboxylic acid | 7-Azaindole | 3-CH₃, 5-COOH | 189.17 | Reduced target affinity vs. 6-COOH |

| 7-Chloro-3-methylindole-2-carboxylic acid | Indole | 7-Cl, 3-CH₃, 2-COOH | 223.65 | Enhanced metabolic stability |

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | Pyrimidine | 2-Cl, 6-CH₃, 4-COOH | 186.59 | Enzyme inhibition, electron-deficient scaffolds |

| Methyl 3-methyl-7-azaindole-6-carboxylate | 7-Azaindole | 3-CH₃, 6-COOCH₃ | 190.20 | Prodrug for improved bioavailability |

Actividad Biológica

3-Methyl-7-azaindole-6-carboxylic acid (CAS No. 1363380-77-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

This compound belongs to the azaindole family, which is characterized by the presence of nitrogen atoms in the indole structure. The compound's molecular formula is , and it features a carboxylic acid group that contributes to its solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular pathways.

- Enzyme Inhibition : Azaindoles are known to inhibit various kinases, which play crucial roles in cell signaling and proliferation. For instance, studies have shown that derivatives of azaindoles can inhibit cyclin-dependent kinases (CDKs), leading to reduced tumor cell proliferation .

- Antimicrobial Activity : Research indicates that compounds within the azaindole family exhibit antimicrobial properties, potentially making them candidates for developing new antibiotics .

- Anti-cancer Properties : Several studies have highlighted the anti-cancer potential of azaindoles. For example, derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth in xenograft models .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Case Studies

- Anti-tumor Activity : A study demonstrated that a derivative of this compound significantly inhibited the growth of breast cancer cells in vitro and reduced tumor size in mouse models. The mechanism involved the downregulation of anti-apoptotic proteins and activation of caspase pathways .

- Neuroprotective Effects : Another research focused on the neuroprotective properties of azaindole derivatives, showing that they could mitigate oxidative stress-induced neuronal death in vitro. This suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease .

Research Findings

Recent findings have expanded our understanding of how this compound interacts with biological systems:

- Molecular Docking Studies : Computational studies using molecular docking have identified potential binding sites for this compound on various kinases, suggesting a mechanism for its inhibitory effects .

- In Vivo Efficacy : Animal studies have confirmed the efficacy of azaindole derivatives in reducing tumor burden and enhancing survival rates, further supporting their role as promising anti-cancer agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Methyl-7-azaindole-6-carboxylic acid?

- Methodology : A common approach involves acid-catalyzed cyclization of alkynylpyridine precursors. For example, trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) can promote cyclization of 3-alkynyl-2-aminopyridines to form 7-azaindoles . Substituted derivatives require tailored precursors, such as 3-halopyridines, for Sonogashira coupling before cyclization. Post-synthesis, the carboxylic acid group at the 6-position can be introduced via oxidation or hydrolysis of ester intermediates.

- Key Considerations : Reaction conditions (e.g., anhydrous environment, temperature control) significantly impact yield. Purification often involves column chromatography followed by recrystallization.

Q. How can the purity and structure of this compound be confirmed?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and regioselectivity. For example, the methyl group at the 3-position appears as a singlet in ¹H NMR (~δ 2.5 ppm), while the carboxylic acid proton is typically absent due to exchange broadening .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ peak at m/z 177.07 for C₉H₈N₂O₂) .

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% is standard for research-grade material) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : The carboxylic acid group enhances solubility in polar solvents (e.g., DMSO, methanol). In aqueous buffers, solubility is pH-dependent; it dissolves better in alkaline conditions (pH >7) .

- Stability : Store at -20°C under inert atmosphere to prevent decarboxylation. Avoid prolonged exposure to light or moisture, which can degrade the azaindole core .

Advanced Research Questions

Q. How do substituents at the 3-methyl and 6-carboxylic acid positions influence reactivity in cross-coupling reactions?

- Steric and Electronic Effects : The 3-methyl group increases steric hindrance, limiting accessibility for electrophilic substitution at the 2-position. The 6-carboxylic acid acts as an electron-withdrawing group, directing nucleophilic attacks to the 4-position of the azaindole ring.

- Case Study : Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids requires careful ligand selection (e.g., XPhos) to overcome steric challenges .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

- Stepwise Optimization :

Cyclization Efficiency : Use TFAA as a dehydrating agent to enhance cyclization rates .

Protection/Deprotection : Temporarily protect the carboxylic acid as a methyl ester during harsh reactions (e.g., bromination) to prevent side reactions .

Workflow Integration : Employ flow chemistry for intermediates prone to decomposition under prolonged storage.

Q. How can computational methods predict the bioactivity of derivatives of this compound?

- In Silico Tools :

- Molecular Docking : Models interactions with biological targets (e.g., kinase enzymes) using software like AutoDock Vina. The azaindole core mimics ATP-binding motifs, making it a candidate for kinase inhibition studies .

- QSAR Modeling : Correlates substituent effects (e.g., logP, Hammett constants) with antimicrobial or anticancer activity observed in vitro .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Critical Factors :

- Catalyst Load : Homogeneous catalysts (e.g., Pd/C) reduce racemization risks compared to heterogeneous alternatives.

- Chiral Resolution : Use chiral stationary phases in preparative HPLC for enantiomer separation.

- Case Study : A 10-gram scale synthesis achieved 88% enantiomeric excess (ee) using (R)-BINAP as a chiral ligand .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.